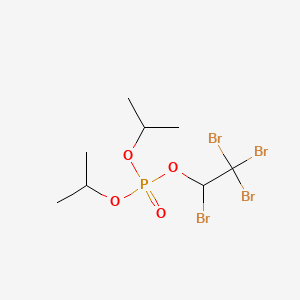
Diisopropyl 1,2,2,2-tetrabromoethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisopropyl 1,2,2,2-tetrabromoethyl phosphate is a chemical compound with the molecular formula C8H15Br4O4P. It is known for its unique structure, which includes four bromine atoms attached to an ethyl phosphate group. This compound is used in various industrial and scientific applications due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diisopropyl 1,2,2,2-tetrabromoethyl phosphate typically involves the reaction of diisopropyl phosphite with tetrabromoethane under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Analyse Des Réactions Chimiques
Types of Reactions
Diisopropyl 1,2,2,2-tetrabromoethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in different derivatives.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce less brominated compounds .
Applications De Recherche Scientifique
Diisopropyl 1,2,2,2-tetrabromoethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other brominated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as an intermediate in drug synthesis.
Industry: It is used in the production of flame retardants and other specialty chemicals
Mécanisme D'action
The mechanism of action of diisopropyl 1,2,2,2-tetrabromoethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in these interactions, often enhancing the compound’s reactivity and binding affinity. The pathways involved include covalent bonding with target molecules and modulation of biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diisopropyl 1,2,2,2-tetrabromoethyl phosphate
- Triisopropyl 1,2,2,2-tetrabromoethyl phosphate
- Diethyl 1,2,2,2-tetrabromoethyl phosphate
Uniqueness
This compound is unique due to its specific combination of isopropyl groups and tetrabromoethyl moiety. This structure imparts distinct chemical properties, such as higher reactivity and stability, compared to similar compounds. Its versatility in various applications makes it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
102305-58-8 |
|---|---|
Formule moléculaire |
C8H15Br4O4P |
Poids moléculaire |
525.79 g/mol |
Nom IUPAC |
dipropan-2-yl 1,2,2,2-tetrabromoethyl phosphate |
InChI |
InChI=1S/C8H15Br4O4P/c1-5(2)14-17(13,15-6(3)4)16-7(9)8(10,11)12/h5-7H,1-4H3 |
Clé InChI |
SAMIPGLXUYFKNP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP(=O)(OC(C)C)OC(C(Br)(Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


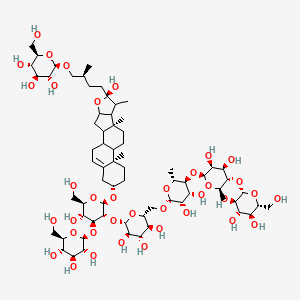
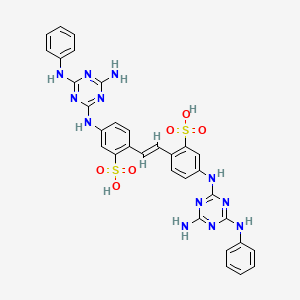
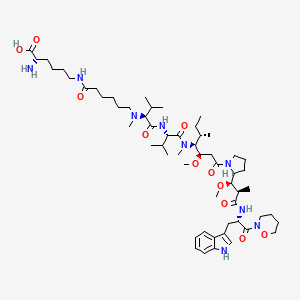
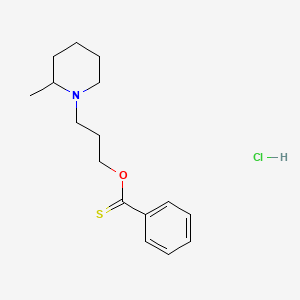
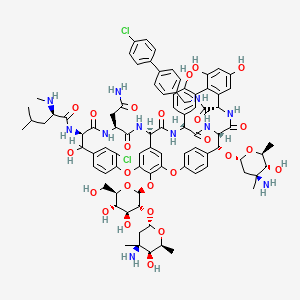
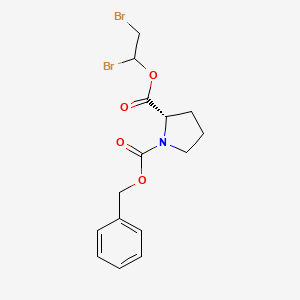
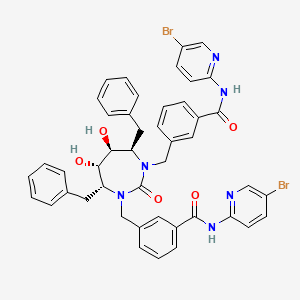
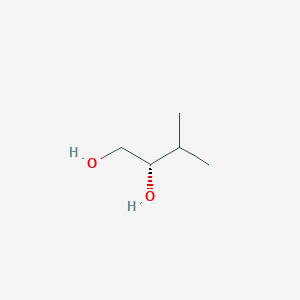

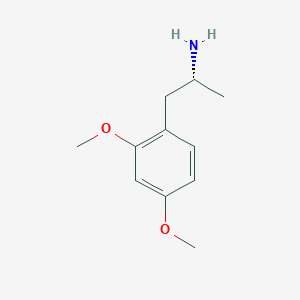
![sulfuric acid;3,5,6,11-tetrahydro-2H-imidazo[1,2-c][3]benzazepine](/img/structure/B12779893.png)
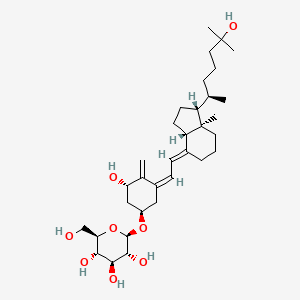

![disodium;2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B12779905.png)
